molecular formula C22H25N3O3S B2892933 8-((3,4-Dimethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1184989-87-4

8-((3,4-Dimethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2892933
CAS No.: 1184989-87-4
M. Wt: 411.52
InChI Key: DIMATXFDAVHAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3,4-Dimethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic small molecule featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core scaffold. The compound is distinguished by two key substituents:

  • A meta-tolyl (m-tolyl) group at position 3, contributing hydrophobic interactions and steric effects.

This spirocyclic structure is part of a broader class of "privileged scaffolds" known for their versatility in drug discovery, particularly as ligands for G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

8-(3,4-dimethylphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-15-5-4-6-18(13-15)20-21(26)24-22(23-20)9-11-25(12-10-22)29(27,28)19-8-7-16(2)17(3)14-19/h4-8,13-14H,9-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMATXFDAVHAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Insights :

  • Electron-Withdrawing Effects : The 3,4-dimethylphenylsulfonyl group (target compound) balances hydrophobicity and steric bulk, whereas the 4-methoxy analog prioritizes solubility .

Non-Sulfonyl Derivatives

Compound Name Substituents (Position 8) Molecular Weight Key Properties Source
8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 2-Chloro-6-fluorophenylmethyl 389.8 Fluorine atoms enhance metabolic stability; dual halogenation
8-(2-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 2-Chlorobenzoyl 381.9 Benzoyl group introduces planar aromaticity; potential for π-π stacking
Spirotetramat-enol (Metabolite) 8-Methoxy, 4-hydroxy 333.4 Bioactive insecticidal metabolite; hydroxyl group critical for activity

Key Insights :

  • Metabolic Fate: Unlike Spirotetramat-enol, which is a major insecticidal metabolite with hydroxyl and methoxy groups , the target compound’s sulfonyl group may reduce susceptibility to oxidative metabolism.
  • Functional Group Impact : The benzoyl group in the 2-chlorobenzoyl analog (MW 381.9) offers distinct binding modes compared to sulfonyl derivatives, highlighting the scaffold’s adaptability .

Core Scaffold Variants

Compound Name Structural Modifications Molecular Weight Key Properties Source
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one No sulfonyl group; simpler aryl substitution 271.3 Reduced complexity; baseline activity for SAR studies
tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate tert-Butyl carboxylate at position 8 329.4 Improved solubility via carboxylate; labile ester group

Key Insights :

  • Simplified Analogs : The absence of the sulfonyl group (e.g., 3-(4-methylphenyl) variant) reduces molecular weight but may compromise target affinity .
  • Solubility Enhancements : The tert-butyl carboxylate derivative demonstrates how ester groups can optimize pharmacokinetic properties .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

  • Sulfonyl Group : Electron-withdrawing substituents (e.g., 3,4-dimethylphenyl) enhance metabolic stability but may reduce membrane permeability .
  • m-Tolyl Group : Methyl substitution at the meta position improves lipophilicity, correlating with increased cellular uptake in anticancer assays .
  • Spirocyclic Core : Modulating ring size (e.g., 4.5 vs. 5.5) affects conformational flexibility and target binding .
    Data Contradictions :
  • Fluorinated analogs (e.g., 2-fluorophenyl sulfonyl) show higher enzyme inhibition in vitro but lower in vivo efficacy due to rapid clearance .

Advanced: How to resolve discrepancies in reported biological targets (e.g., mPTP vs. kinase inhibition)?

  • Mechanistic Studies :
    • Enzyme Assays : Direct testing against isolated targets (e.g., mitochondrial permeability transition pore [mPTP] or kinases like EGFR) clarifies specificity .
    • Cellular Profiling : RNA-seq or CRISPR screens identify pathways affected at IC₅₀ concentrations .
  • Computational Docking : Molecular dynamics simulations predict binding modes to mPTP (hydrophobic pocket) vs. kinases (ATP-binding domain) .
    Key Finding : Conflicting data may arise from off-target effects at high concentrations (>10 µM) .

Advanced: What methodologies assess environmental fate and toxicity in non-target organisms?

  • Environmental Persistence :
    • Hydrolysis Studies : Measure stability at pH 2–12 to predict degradation in aquatic systems .
    • Bioaccumulation : LogP values (~3.5) suggest moderate accumulation in lipid-rich tissues; zebrafish models validate toxicity thresholds .
  • Ecotoxicology :
    • Algal Growth Inhibition (OECD 201) : EC₅₀ values >100 mg/L indicate low acute toxicity .

Basic: How to design dose-response experiments for anticancer activity?

  • Cell Line Selection : Use panels (e.g., NCI-60) to identify sensitivity patterns (e.g., leukemia vs. solid tumors) .
  • Assay Conditions :
    • MTT/PrestoBlue : Measure viability after 48–72 h exposure; include positive controls (e.g., doxorubicin) .
    • Combination Index (CI) : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay method .
      Data Example : IC₅₀ values range from 2.5 µM (HL-60 leukemia) to >20 µM (MCF-7 breast cancer) .

Advanced: What computational tools predict metabolic stability and metabolite formation?

  • ADMET Prediction :
    • SwissADME : Estimates CYP450 metabolism sites (e.g., sulfonyl group oxidation) .
    • MetaSite : Identifies likely Phase I metabolites (e.g., hydroxylation at spirocyclic carbon) .
  • Validation : LC-MS/MS confirms predicted metabolites in hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.